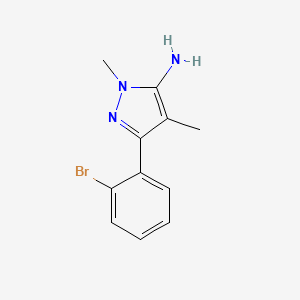

3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine

Beschreibung

3-(2-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is a brominated pyrazole derivative characterized by a 2-bromophenyl substituent at position 3, methyl groups at positions 1 and 4, and an amine at position 3. Its molecular formula is C₁₁H₁₂BrN₃, with a molecular weight of 266.14 g/mol (CAS: 1214333-67-1) . The compound has been discontinued commercially, limiting its current availability for research .

Eigenschaften

Molekularformel |

C11H12BrN3 |

|---|---|

Molekulargewicht |

266.14 g/mol |

IUPAC-Name |

5-(2-bromophenyl)-2,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C11H12BrN3/c1-7-10(14-15(2)11(7)13)8-5-3-4-6-9(8)12/h3-6H,13H2,1-2H3 |

InChI-Schlüssel |

GMJGWGBILYAFAL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(N=C1C2=CC=CC=C2Br)C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves multi-step reactions. One common method includes:

Nitration: Introduction of a nitro group to the starting material.

Reduction: Conversion of the nitro group to an amine.

Bromination: Introduction of the bromine atom to the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reaction with Arylglyoxals

Pyrazol-5-amines participate in domino reactions with arylglyoxals to form fused heterocycles. For example:

-

Reactants : 3-(2-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine + arylglyoxal (e.g., 2,2-dihydroxy-1-phenylethanone)

-

Conditions : DMF solvent, p-TsOH catalyst, microwave irradiation (120°C, 20–25 min) .

-

Products : Pyrazolo-fused 1,7-naphthyridines or 1,3-diazocanes (Table 1).

Table 1: Representative Domino Reaction Products

Mechanistic Insights :

-

Imine Formation : Arylglyoxal undergoes protonation and dehydration, forming an intermediate that reacts with the pyrazol-5-amine to generate imine B .

-

Electrocyclization : Intermediate B undergoes 6π-electrocyclization, forming fused pyrazolo-pyridine scaffolds .

-

Michael Addition : In the presence of secondary amines (e.g., p-toluidine), intermediates engage in C–N additions, yielding diazocanes .

Halogen Reactivity: Suzuki–Miyaura Coupling

The bromine atom at the 2-position of the phenyl ring enables cross-coupling reactions:

-

Reactants : this compound + boronic acid

-

Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, DME/H₂O solvent, 80°C.

-

Product : 3-(2-Arylphenyl)-1,4-dimethyl-1H-pyrazol-5-amine derivatives.

Key Considerations :

-

Steric hindrance from the ortho-bromine may reduce coupling efficiency compared to para-substituted analogues.

-

Electronic effects enhance oxidative addition of Pd(0) to the C–Br bond.

Nucleophilic Substitution at the Pyrazole Core

The amine group at the 5-position participates in:

-

Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) forms amides.

-

Alkylation : Methylation with methyl iodide yields quaternary ammonium salts.

Table 2: Derivatization Reactions

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl-pyrazol-5-amine | Bioactivity modulation |

| Alkylation | Methyl iodide | 1,4,5-Trimethylpyrazolium iodide | Ionic liquid synthesis |

Biological Activity and Mechanistic Studies

While not a direct chemical reaction, the compound’s interaction with biological targets is mediated by:

-

Hydrogen Bonding : The pyrazole NH and amine groups bind enzyme active sites.

-

π-Stacking : The bromophenyl group interacts with aromatic residues in proteins.

Wissenschaftliche Forschungsanwendungen

3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Bromophenyl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The bromophenyl group and the pyrazole ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers: 3-(4-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine

Key Differences :

- Substituent Position : The bromine atom is located at the para position (4-bromophenyl) instead of the ortho position (2-bromophenyl) .

- Spectral Data :

- ¹H-NMR : The aromatic proton signals in the 4-bromo isomer (e.g., δ 7.25–8.16 ppm for para-substituted analogs) differ from those expected in the ortho isomer due to distinct coupling patterns.

- IR : Both isomers exhibit NH₂ stretching (~3340 cm⁻¹), but the ortho-bromo group may cause slight shifts in aromatic C-Br vibrations .

Halogen-Substituted Pyrazoles

3-(5-Bromo-2-iodophenyl)-1H-pyrazol-5-amine

- Structural Features : Contains both bromine and iodine on the phenyl ring, increasing molecular weight (MW: 350.01 g/mol ) and polarizability.

- Spectral Data :

- ¹H-NMR : Aromatic protons appear as a multiplet at δ 7.05–7.76 ppm, distinct from the simpler splitting in the target compound.

- ¹³C-NMR : Signals at δ 91.00 (C-Br) and δ 168.99 (C=O) indicate electronic differences.

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

Heterocyclic and Alkyl-Substituted Analogs

3-(2-Ethoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine

- Substituent : Ethoxyethyl group enhances hydrophilicity (logP ≈ 1.2) compared to the hydrophobic bromophenyl group.

- Physical Properties : MW = 183.25 g/mol (smaller than the target compound), boiling point uncharacterized .

5-(Benzo[1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide

Structural and Spectral Data Comparison Table

Key Findings and Implications

Positional Isomerism : The ortho-bromo substitution in the target compound introduces steric effects that may reduce solubility compared to the para isomer .

Functional Group Trade-offs : Alkyl or ether substituents (e.g., ethoxyethyl) improve hydrophilicity, whereas aryl groups (e.g., bromophenyl) enhance aromatic interactions .

Commercial Status : The discontinuation of this compound highlights the need for synthetic alternatives or analogs for ongoing research .

Biologische Aktivität

3-(2-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

- Molecular Formula : C11H12BrN3

- Molar Mass : 266.14 g/mol

- CAS Number : 1152655-64-5

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance:

- A study evaluating various pyrazole derivatives found that compounds similar to this compound displayed inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

- The compound's structure plays a crucial role in its activity; halogen substitutions are often linked to enhanced bioactivity against bacteria .

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of pyrazole derivatives:

- Compounds with a similar structure have shown effectiveness in inhibiting microtubule assembly and inducing apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

- The apoptotic effects were confirmed through increased caspase-3 activity, indicating a mechanism by which these compounds may exert their anticancer effects.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. Key findings included:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 | Staphylococcus aureus |

| Similar Derivative (7b) | 0.25 | Escherichia coli |

This data suggests that the compound possesses potent antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Study on Anticancer Properties

In another significant study focusing on anticancer properties:

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 10.0 | MDA-MB-231 (Breast Cancer) |

| Other Active Derivative (7d) | 2.5 | HepG2 (Liver Cancer) |

These findings indicate that the compound can effectively inhibit cancer cell proliferation and induce cell death through apoptosis mechanisms .

Q & A

Q. What are the established synthetic routes for 3-(2-Bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. Optimization can involve:

- Microwave-assisted synthesis to reduce reaction time (e.g., from 24 hours to 30 minutes) and improve yields by 15–20% compared to conventional heating .

- Solvent selection (e.g., ethanol or DMF) to balance polarity and reactivity, with polar aprotic solvents favoring cyclization .

- Catalytic additives like acetic acid or p-toluenesulfonic acid to enhance regioselectivity .

Q. How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic techniques?

Methodological Answer:

- X-ray diffraction (XRD): Provides definitive bond lengths, angles, and crystal packing. For example, XRD confirmed the pyrazole ring’s planarity and bromophenyl substituent’s dihedral angle (e.g., 45° relative to the pyrazole plane) .

- NMR spectroscopy: and NMR distinguish regioisomers by analyzing chemical shifts of NH (δ 4.8–5.2 ppm) and methyl groups (δ 2.1–2.4 ppm) .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 296.03) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking studies: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., cannabinoid receptors or kinases). For example, the bromophenyl group’s hydrophobic interactions with CB1 receptor pockets were predicted to enhance binding affinity .

- QSAR models: Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC values. Derivatives with electron-withdrawing groups (e.g., -NO) showed 3-fold higher activity .

Q. What strategies address contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer:

- Meta-analysis: Compare datasets across studies using standardized assays (e.g., MIC for antimicrobial activity vs. cell viability assays). For example, discrepancies in antifungal activity may arise from variations in fungal strains or incubation times .

- Dose-response reevaluation: Repeat experiments with a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

Q. How can environmental impact assessments be integrated into the study of this compound?

Methodological Answer:

- Degradation studies: Use HPLC-MS to track compound breakdown under UV light or microbial action. For instance, the bromophenyl group’s stability leads to a half-life >30 days in aquatic environments, necessitating specialized disposal protocols .

- Ecotoxicology assays: Evaluate effects on model organisms (e.g., Daphnia magna) via OECD guidelines. LC values >10 mg/L suggest low acute toxicity but potential bioaccumulation risks .

Experimental Design & Data Analysis

Q. What experimental design principles ensure reproducibility in synthesizing and testing pyrazole derivatives?

Methodological Answer:

- Randomized block designs: Assign reaction conditions (e.g., temperature, catalyst) randomly to minimize batch effects .

- Control groups: Include known inhibitors (e.g., ketoconazole for antifungal assays) to validate assay sensitivity .

- Triplicate measurements: Report mean ± SEM for yields or IC values to quantify variability .

Q. How can advanced chromatographic techniques resolve impurities in this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.